Cas no 14601-24-2 (Benzamide, 2-ethoxy-N-[4-[(2-thiazolylamino)sulfonyl]phenyl]-)

Benzamide, 2-ethoxy-N-[4-[(2-thiazolylamino)sulfonyl]phenyl]- structure
14601-24-2 structure
Product name:Benzamide, 2-ethoxy-N-[4-[(2-thiazolylamino)sulfonyl]phenyl]-
CAS No:14601-24-2
MF:C18H17N3O4S2
MW:403.47528
CID:1316070
PubChem ID:994059

Benzamide, 2-ethoxy-N-[4-[(2-thiazolylamino)sulfonyl]phenyl]- Chemical and Physical Properties

Names and Identifiers

    • Benzamide, 2-ethoxy-N-[4-[(2-thiazolylamino)sulfonyl]phenyl]-
    • 2-ethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
    • AKOS000579322
    • 2-ethoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide
    • STK119716
    • SR-01000504810
    • Oprea1_778502
    • EU-0046962
    • SCHEMBL15113218
    • AG-690/11934033
    • Oprea1_098436
    • DTXSID10359753
    • 2-Ethoxy-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-benzamide
    • 2-ETHOXY-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BENZAMIDE
    • 14601-24-2
    • SR-01000504810-1
    • Inchi: InChI=1S/C18H17N3O4S2/c1-2-25-16-6-4-3-5-15(16)17(22)20-13-7-9-14(10-8-13)27(23,24)21-18-19-11-12-26-18/h3-12H,2H2,1H3,(H,19,21)(H,20,22)
    • InChI Key: GEMCHDVGKFFCJL-UHFFFAOYSA-N
    • SMILES: CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3

Computed Properties

  • Exact Mass: 403.06621
  • Monoisotopic Mass: 403.06604838g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 7
  • Complexity: 588
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 134Ų

Experimental Properties

  • PSA: 97.39

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